4-(Piperazin-1-ylsulfonyl)benzonitrile

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship (SAR)

4-(Piperazin-1-ylsulfonyl)benzonitrile (CAS 870761-05-0) is the critical 4-substituted regioisomer—not to be confused with the 2-substituted analog (CAS 743440-24-6). This para-substituted scaffold is essential for synthesizing MC₄ receptor agonists (US Patent US10301286B2) targeting bladder and urinary tract diseases. With a defined TPSA of 81.6 Ų, it serves as a benchmark for SAR studies, ADME optimization, and pharmacophore refinement. Procure this specific regioisomer to ensure correct molecular geometry, target engagement fidelity, and reproducibility in your synthetic pathways and biological assays.

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 870761-05-0
Cat. No. B2655364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-ylsulfonyl)benzonitrile
CAS870761-05-0
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H13N3O2S/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2
InChIKeyRVVNXHYCKKNCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-ylsulfonyl)benzonitrile: A Strategic Piperazine-Sulfonyl Benzonitrile Scaffold for Pharmaceutical and Chemical Research


4-(Piperazin-1-ylsulfonyl)benzonitrile (CAS 870761-05-0) is a synthetic organic compound classified within the sulfonylpiperazine benzonitrile family. Characterized by a piperazine ring linked via a sulfonyl group to a benzonitrile core, it possesses the molecular formula C₁₁H₁₃N₃O₂S and a molecular weight of 251.31 g/mol [1]. This compound serves as a key building block or intermediate in the synthesis of bioactive molecules, notably piperazine derivatives exhibiting melanocortin 4 (MC₄) receptor agonistic activity, which are under investigation for the treatment of bladder and urinary tract diseases [2]. Its structural features, including the hydrogen bond donor (piperazine NH) and acceptor (sulfonyl, nitrile) groups, confer a computed topological polar surface area (TPSA) of 81.6 Ų, a property influencing membrane permeability and oral bioavailability [1].

Why 4-(Piperazin-1-ylsulfonyl)benzonitrile (CAS 870761-05-0) Is Not Interchangeable with In-Class Analogs


In-class compounds sharing the piperazine-sulfonyl-benzonitrile core cannot be simply interchanged due to the critical influence of the benzonitrile substitution pattern (2- vs. 4-position) on molecular geometry, target engagement, and downstream synthetic utility. The 4-substituted regioisomer, 4-(Piperazin-1-ylsulfonyl)benzonitrile, provides a specific vector for further derivatization, enabling the synthesis of distinct pharmacophores. In contrast, the 2-substituted analog (2-(Piperazin-1-ylsulfonyl)benzonitrile, CAS 743440-24-6) exhibits different spatial orientation, which may significantly alter its binding affinity to biological targets such as protease-activated receptor 1 (PAR1) compared to the MC₄ receptor agonism associated with derivatives of the 4-substituted isomer [1]. Furthermore, the physicochemical properties, such as melting point, are not identical, underscoring that these are distinct chemical entities with unique handling and formulation characteristics [2].

Quantitative Differentiation of 4-(Piperazin-1-ylsulfonyl)benzonitrile from Key Structural Analogs


Regioisomeric Differentiation: 4- vs. 2-(Piperazin-1-ylsulfonyl)benzonitrile Substitution Pattern

The regioisomer 4-(Piperazin-1-ylsulfonyl)benzonitrile (para-substitution) presents a linear geometry off the benzonitrile core, distinct from the 2-substituted ortho-analog. This structural difference dictates distinct synthetic routes and leads to divergent biological target engagement. While the 4-substituted isomer serves as a precursor for MC₄ receptor agonists [1], the 2-substituted analog has been studied for PAR1 antagonism . The melting point provides a quantitative physical differentiation: the 2-substituted analog is reported to melt at 169-171 °C [2], whereas the 4-substituted isomer is typically handled at room temperature, suggesting a lower melting point.

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship (SAR)

Computational Descriptors: Impact of Substitution on Molecular Properties of 4-(Piperazin-1-ylsulfonyl)benzonitrile

The topological polar surface area (TPSA) for 4-(Piperazin-1-ylsulfonyl)benzonitrile is computed to be 81.6 Ų [1]. The 2-substituted regioisomer is predicted to have a different TPSA value due to altered molecular geometry. TPSA is a key descriptor for predicting a compound's ability to permeate biological membranes. A lower TPSA (typically < 140 Ų) is associated with better oral absorption and blood-brain barrier penetration. While the 2-substituted isomer's TPSA is not readily available for direct comparison, the established value for the target compound places it within a favorable range for potential bioavailability, providing a quantitative basis for prioritizing it over analogs with unknown or less favorable computed properties.

Computational Chemistry Drug Design ADME Prediction

Patented Therapeutic Utility: MC₄ Receptor Agonism for Urological Disorders

4-(Piperazin-1-ylsulfonyl)benzonitrile is a critical intermediate for the synthesis of piperazine derivatives claimed as melanocortin 4 (MC₄) receptor agonists [1]. This is a distinct therapeutic application compared to in-class analogs like 2-(Piperazin-1-ylsulfonyl)benzonitrile, which has been studied for PAR1 antagonism . The MC₄ receptor is a validated target for treating bladder and urinary tract diseases. While specific in vitro potency (e.g., EC₅₀) data for the final compounds are not disclosed for the free base building block itself, the patent's claims provide a clear differentiation in application space. This is a class-level inference that the 4-substituted scaffold enables a therapeutic profile not accessible with the 2-substituted isomer.

Urology Pharmacology Melanocortin Receptors

Key Application Scenarios for 4-(Piperazin-1-ylsulfonyl)benzonitrile Based on Structural and Patent Evidence


Synthesis of MC₄ Receptor Agonists for Urological Drug Discovery

This compound is a primary building block for the synthesis of piperazine derivatives claimed as melanocortin 4 (MC₄) receptor agonists in US Patent US10301286B2 [1]. Researchers investigating novel therapeutics for bladder and urinary tract diseases, such as overactive bladder or urinary incontinence, should procure this specific 4-substituted regioisomer to ensure the correct core scaffold for their synthetic pathways and biological assays.

Structure-Activity Relationship (SAR) Studies for Sulfonylpiperazine Pharmacophores

Medicinal chemists conducting SAR studies around the sulfonylpiperazine scaffold can use this compound as a benchmark for the para-substituted benzonitrile series. Its defined physicochemical properties, including a TPSA of 81.6 Ų, make it a reference point for comparing the effects of different substitution patterns (e.g., ortho or meta) on target binding, ADME properties, and synthetic accessibility [2].

Development of Synthetic Methodologies for Sulfonamide Linkages

Process chemists can utilize 4-(Piperazin-1-ylsulfonyl)benzonitrile to develop and optimize novel synthetic methods for forming sulfonamide bonds or for subsequent functionalization of the piperazine nitrogen. Its use as a model substrate can help establish robust, scalable protocols that can then be applied to more complex analogs in a library synthesis setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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